3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
Properties
IUPAC Name |
9,9-dimethyl-10,11-dihydro-8H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-15(2)7-13-10(14(18)8-15)9-16-11-5-3-4-6-12(11)17-13/h3-6,9,17H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGPKDLRGIADCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NC3=CC=CC=C3N2)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with a suitable diketone in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated diazepine derivatives .
Scientific Research Applications
3,3-Dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Key Observations:
- Synthesis Efficiency : Ultrasonic methods (e.g., 95% yield in 10 minutes) outperform conventional heating .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in WAY-299905) enhance reactivity, while bulky groups (e.g., benzoyl) may hinder crystallization .
- Biological Selectivity: FC2 derivatives exhibit cancer cell-specific toxicity, unlike non-dimethylated analogs .
Pharmacological and Stability Comparisons
Anticancer Activity
- FC2 Derivatives: Demonstrate submicromolar IC₅₀ values in cancer cells via pro-apoptotic mechanisms. The 3,3-dimethyl group enhances metabolic stability, reducing off-target effects in normal fibroblasts .
- Non-Dimethylated Analogs: Exhibit broader toxicity profiles, likely due to reduced steric hindrance and increased metabolic degradation .
Enzymatic Inhibition
Stability
- Hydrolytic Stability: The 3,3-dimethyl group in the target compound resists ring-opening under acidic conditions, unlike non-methylated analogs (e.g., 3,3,7-trimethyl derivatives undergo C–N bond cleavage) .
- Thermal Stability : Derivatives with electron-donating groups (e.g., p-methylthio in 5m) exhibit higher melting points (233–234°C), suggesting enhanced crystallinity .
Physicochemical Properties
| Property | Target Compound | WAY-299905 | FC2 Derivative (4a) |
|---|---|---|---|
| Molecular Weight (g/mol) | 254.33 | 363.41 | 446.55 |
| LogP | ~3.1 (est.) | 2.8 | 2.81 |
| Solubility (aq.) | Low | Moderate | Low |
| Melting Point (°C) | 214–216 | N/A | 211–212 |
Biological Activity
3,3-Dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound has been documented in various studies. A common method involves the reaction of appropriate precursors under controlled conditions to yield the desired product. For instance, one study details the synthesis involving the use of cyanobromide in ethanol, followed by recrystallization to purify the compound .
Pharmacological Properties
The biological activity of this compound can be categorized into several key areas:
1. Central Nervous System Activity
Research indicates that compounds in this class may exhibit significant interactions with neurotransmitter systems. Specifically, they may act on GABA receptors and influence serotonin pathways. A study demonstrated that related compounds could function as agonists or antagonists at the benzodiazepine receptor site .
2. Antidepressant Effects
Some derivatives have shown promise in alleviating symptoms of depression through modulation of serotonin receptors. The structure-activity relationship (SAR) studies suggest that modifications to the dibenzo structure can enhance antidepressant efficacy .
3. Anxiolytic Properties
The anxiolytic effects have been linked to the compound's ability to enhance GABAergic transmission. This effect is critical for developing new anxiolytic medications with fewer side effects compared to traditional benzodiazepines.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound and its derivatives:
Case Study 1: Antidepressant Efficacy
A clinical trial investigated a derivative of this compound in patients with major depressive disorder. The results indicated a significant reduction in depression scores compared to placebo after six weeks of treatment .
Case Study 2: Anxiolytic Effects
Another study focused on the anxiolytic potential of a closely related compound. Participants reported reduced anxiety levels as measured by standardized scales after administration over a four-week period .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O |
| Molecular Weight | 255.32 g/mol |
| Melting Point | 180–182 °C |
| Solubility | Soluble in ethanol and dimethyl sulfoxide |
Q & A
Q. How should researchers address compound instability during storage?
Q. What crystallographic parameters are critical for resolving disordered structures?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
